molecular formula C24H25ClN4O2 B2430227 N-[(2-chlorophenyl)methyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide CAS No. 1251599-45-7

N-[(2-chlorophenyl)methyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide

Cat. No.: B2430227
CAS No.: 1251599-45-7
M. Wt: 436.94
InChI Key: FQEMYPRQPGMRRS-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a useful research compound. Its molecular formula is C24H25ClN4O2 and its molecular weight is 436.94. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN4O2/c1-17-10-14-29(15-11-17)22-24(27-13-12-26-22)31-20-8-6-18(7-9-20)23(30)28-16-19-4-2-3-5-21(19)25/h2-9,12-13,17H,10-11,14-16H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEMYPRQPGMRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2-chlorophenyl)methyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide, also known as M712-0881, is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C24H24ClN3O3, with a complex structure that includes a chlorophenyl group, a piperidine moiety, and a pyrazine derivative. Its structural features contribute to its biological activity and interaction with various biological targets.

1. Target Interaction

This compound exhibits activity against several targets involved in cancer and infectious diseases. The presence of the pyrazine ring is particularly noteworthy, as pyrazole derivatives are known for their diverse pharmacological profiles, including anti-inflammatory and anticancer properties.

2. Pharmacological Effects

Research indicates that this compound may influence cellular pathways by modulating enzyme activities associated with oxidative stress and inflammation. For example, studies have shown that related compounds can activate Nrf2 pathways, leading to increased expression of antioxidant enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), which is crucial for cellular defense against oxidative damage .

1. Antitumor Activity

Several studies have explored the antitumor potential of similar compounds. Pyrazole derivatives have demonstrated significant inhibitory effects on various cancer cell lines by targeting key signaling pathways involved in tumor growth and metastasis. For instance, compounds with structural similarities have shown efficacy against BRAF(V600E) mutations and other oncogenic targets .

2. Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has been well documented. Compounds similar to this compound have exhibited notable antifungal and antibacterial effects, suggesting potential applications in treating infections .

Case Studies

Case Study 1: Antitumor Efficacy
A study evaluated the effects of a structurally related pyrazole derivative on human cancer cell lines. The compound demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating potent antitumor activity . The mechanism was linked to the inhibition of specific kinases involved in cell proliferation.

Case Study 2: Antimicrobial Activity
In another investigation, a series of pyrazole carboxamides were synthesized and tested against various pathogens. Results showed significant inhibition against Escherichia coli and Staphylococcus aureus, highlighting the compound's potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the piperidine and pyrazine portions significantly influence biological activity. For instance:

ModificationEffect on Activity
Substitution at the 2-position of the phenyl ringEnhanced binding affinity to target receptors
Variation in piperidine alkyl groupsAltered pharmacokinetic properties

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